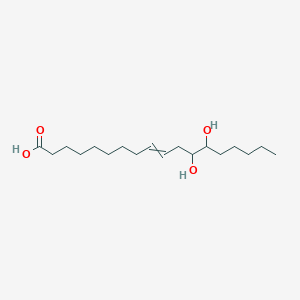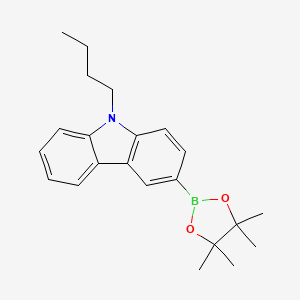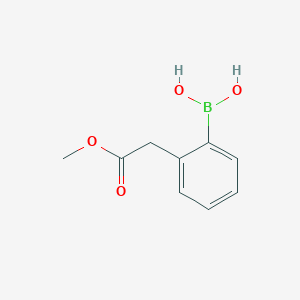![molecular formula C21H21BF2N2O B12511671 2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12511671.png)
2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BD140 involves the reaction of 4,4-difluoro-1-methyl-3-(4-propoxystyryl)-4-bora-3a,4a-diaza-s-indacene with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of BD140 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BD140 undergoes various chemical reactions, including:
Oxidation: BD140 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on BD140, altering its binding properties.
Substitution: Substitution reactions can introduce different substituents on the BD140 molecule, potentially enhancing its fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions of BD140 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dichloromethane and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BD140 can lead to the formation of oxidized derivatives with altered fluorescence properties .
Scientific Research Applications
BD140 is extensively used in scientific research for various applications:
Mechanism of Action
BD140 exerts its effects by specifically binding to drug site 2 on HSA. The binding interaction involves the formation of non-covalent bonds between BD140 and the amino acid residues at the binding site. This interaction results in a change in the fluorescence properties of BD140, which can be measured to determine the binding affinity and kinetics .
Comparison with Similar Compounds
Similar Compounds
Dansylamide: Another fluorescent probe used for studying HSA binding, but it binds to drug site 1.
Dansylglycine: Similar to BD140, it binds to drug site 2 on HSA but has different fluorescence properties.
Uniqueness of BD140
BD140 is unique due to its high specificity for drug site 2 on HSA and its strong fluorescence signal, making it a valuable tool for studying drug-protein interactions. Its ability to provide detailed insights into the binding kinetics and affinity of various compounds sets it apart from other fluorescent probes .
Properties
IUPAC Name |
2,2-difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQRWYKJLFZGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)

![N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide](/img/structure/B12511602.png)

![(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)


![3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid](/img/structure/B12511633.png)

![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511639.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-benzo[d]imidazole)](/img/structure/B12511644.png)
![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)

![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)
